molecular formula C23H28ClN3O4S B2995507 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide CAS No. 898460-61-2

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2995507
CAS No.: 898460-61-2
M. Wt: 478
InChI Key: VAAUFBWHXUTCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide is a compound of significant interest in pharmacological research, particularly due to its potential therapeutic applications in treating various neurological and psychiatric disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a sulfonamide group, and an oxalamide moiety. Its molecular formula is C19H29ClN4O4SC_{19}H_{29}ClN_{4}O_{4}S, with a molecular weight of approximately 445.0 g/mol. The presence of the 4-chlorophenyl group enhances lipophilicity, which may improve bioavailability and facilitate interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions starting from appropriate precursors.
  • Sulfonylation : The introduction of the 4-chlorobenzenesulfonyl group is accomplished using sulfonyl chloride under controlled conditions.
  • Alkylation : An ethyl group is added via alkylation reactions.
  • Oxalamide Formation : The final step involves reacting the intermediate with oxalyl chloride and an amine to yield the desired oxalamide structure.

Pharmacological Properties

The biological activity of this compound has been evaluated through various studies focusing on its interaction with neurotransmitter systems and other biological targets:

  • Neurotransmission Modulation : Preliminary studies suggest that this compound may interact with G protein-coupled receptors (GPCRs) and ion channels, indicating potential applications in treating central nervous system disorders.
  • Enzyme Inhibition : The compound has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibitors of AChE are often explored for their potential in treating Alzheimer's disease .

Antibacterial Activity

In addition to its neurological applications, this compound has shown antibacterial properties. Studies have reported moderate to strong activity against various bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate to strong
Bacillus subtilisModerate to strong
Escherichia coliWeak to moderate
Staphylococcus aureusWeak to moderate

These findings suggest a multifaceted pharmacological profile that could be leveraged for both antibacterial and neuropharmacological applications .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is hypothesized that:

  • Interaction with Receptors : The compound's structural features allow it to bind effectively to various receptors involved in mood regulation and neurotransmission.
  • Enzyme Interaction : The sulfonamide moiety may contribute to its enzyme inhibitory effects, impacting metabolic pathways crucial for bacterial survival and neurotransmission .

Case Studies

Research focusing on the therapeutic applications of compounds similar to this compound has highlighted several case studies:

  • Alzheimer’s Disease Models : In vitro studies have shown that compounds with similar piperidine structures exhibit neuroprotective effects in models of Alzheimer’s disease by inhibiting AChE and modulating glutamate receptors.
  • Antimicrobial Efficacy : Clinical trials assessing the antibacterial efficacy of piperidine derivatives have reported promising results against resistant strains of bacteria, suggesting a potential role in developing new antibiotics.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c24-19-9-11-21(12-10-19)32(30,31)27-17-5-4-8-20(27)14-16-26-23(29)22(28)25-15-13-18-6-2-1-3-7-18/h1-3,6-7,9-12,20H,4-5,8,13-17H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAUFBWHXUTCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.